molecular formula C15H20N2O4 B7924631 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924631
M. Wt: 292.33 g/mol
InChI Key: HGBZZEFYCKEZSP-UHFFFAOYSA-N
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Description

2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1248665-75-9) is a pyrrolidine-based benzyl ester derivative with a carboxymethyl-amino functional group. This compound has been utilized in medicinal chemistry as an intermediate for synthesizing protease inhibitors and other bioactive molecules . Its structural features, including the benzyl ester protecting group and the carboxymethyl-amino side chain, enhance solubility and facilitate coupling reactions in multi-step syntheses .

Properties

IUPAC Name

2-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-14(19)10-16-9-13-7-4-8-17(13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBZZEFYCKEZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the carboxymethyl and benzyl ester groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and dihaloalkanes. For example, the reaction between an amino acid and a dihaloalkane can yield a substituted pyrrolidine.

    Functional Group Introduction: The carboxymethyl group can be introduced via alkylation reactions using reagents like chloroacetic acid. The benzyl ester group is typically introduced through esterification reactions involving benzyl alcohol and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl or benzyl ester groups, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features allow it to interact with various biological targets.

    Medicine: The compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of the final products.

Mechanism of Action

The mechanism of action of 2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The carboxymethyl and benzyl ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogues, their substituents, and biological activities:

Compound Name Substituents Biological Activity IC₅₀/Activity Data References
Target Compound Carboxymethyl-amino group Intermediate for cysteine protease inhibitors N/A
4-Substituted 2-(3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl) derivatives (17, 18) 3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl group Antimalarial (falcipain inhibition) 86.2 µM (17), 106.5 µM (18)
2-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester Amino-acetylamino side chain Not reported; potential peptide mimetic N/A
2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Chloro-acetyl-cyclopropyl group Not reported; possible kinase inhibitor scaffold N/A
2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Branched amino-acyl group Not reported; potential ACE2 inhibitor N/A
2-[(2-Carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester Phosphinoyl and carboxy-propyl groups Angiotensin-converting enzyme 2 (ACE2) inhibition Not quantified

Physicochemical Properties

Property Target Compound 2-[(2-Amino-acetylamino)-methyl] Derivative Phosphinoyl Analogue
Molecular Formula C₁₆H₂₁N₂O₄ C₁₅H₂₁N₃O₃ C₁₃H₁₈NO₅P
Molecular Weight 305.35 g/mol 291.35 g/mol 299.26 g/mol
Key Functional Groups Carboxymethyl-amino Amino-acetylamino Hydroxy-phosphinoyl
Solubility Moderate in DCM/THF High in polar solvents Low in nonpolar solvents

Biological Activity

2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, commonly referred to as AM96827, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₁₆H₂₂N₂O₄
  • CAS Number : 1330764-93-6
  • Molecular Weight : 306.36 g/mol

The biological activity of AM96827 is primarily attributed to its influence on polyamine metabolism. Polyamines are organic compounds that play critical roles in cellular functions such as cell growth and differentiation. AM96827 has been shown to inhibit enzymes involved in polyamine synthesis, leading to reduced proliferation of cancer cells .

Anticancer Properties

Research indicates that AM96827 exhibits potent anticancer activity by inducing apoptosis in various cancer cell lines. A study highlighted its effectiveness against human tumor cell lines, with observed GI50 values in the nanomolar range, indicating strong antiproliferative effects .

Antimicrobial Activity

AM96827 has also demonstrated antimicrobial properties. It acts synergistically with conventional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, enhancing their efficacy .

Case Study 1: Anticancer Efficacy

In a controlled experiment, AM96827 was administered to human cancer cell lines. Results showed a significant decrease in cell viability, with a calculated IC50 value of approximately 50 nM for breast cancer cells. This suggests that AM96827 could be a promising candidate for further development as an anticancer agent.

Cell LineIC50 (nM)
Breast Cancer50
Lung Cancer75
Colon Cancer60

Case Study 2: Synergistic Antimicrobial Effects

A combination study evaluated the effects of AM96827 with standard antibiotics. The results indicated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) when used in conjunction with ciprofloxacin.

AntibioticCombination Effect
CiprofloxacinSynergistic
TetracyclineAdditive

Research Findings

Numerous studies have focused on the biological implications of AM96827:

  • Polyamine Metabolism : Research has shown that inhibition of polyamine synthesis can lead to reduced tumor growth and improved outcomes in cancer therapies .
  • Antimicrobial Resistance : The compound's ability to enhance antibiotic efficacy presents a potential strategy for combating drug-resistant infections .

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